molecular formula C17H12O4 B14725459 Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate CAS No. 6608-24-8

Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate

Cat. No.: B14725459
CAS No.: 6608-24-8
M. Wt: 280.27 g/mol
InChI Key: YIMDQJHRILUAHL-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate is a synthetic organic compound belonging to the flavone family. It is characterized by a benzopyran ring system with a phenyl group at the 2-position, a keto group at the 4-position, and a carboxylate ester group at the 8-position. This compound is known for its diverse applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and esterification reactions. One common method involves the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base to form chalcone, which is then cyclized using an acid catalyst to yield the flavone core. The final step involves esterification with methanol to introduce the carboxylate ester group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: It serves as a lead compound in the development of drugs for treating various diseases, such as cancer and neurodegenerative disorders.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate involves its interaction with specific molecular targets and pathways. It is known to exert its effects through:

Comparison with Similar Compounds

Methyl 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylate can be compared with other similar compounds, such as:

    Flavoxate: A related compound used as a urinary tract spasmolytic.

    Baicalin: A flavone glycoside with anti-inflammatory and antioxidant properties.

    Quercetin: A flavonoid known for its wide range of biological activities.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .

Properties

CAS No.

6608-24-8

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

methyl 4-oxo-2-phenylchromene-8-carboxylate

InChI

InChI=1S/C17H12O4/c1-20-17(19)13-9-5-8-12-14(18)10-15(21-16(12)13)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

YIMDQJHRILUAHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC2=C1OC(=CC2=O)C3=CC=CC=C3

Origin of Product

United States

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